Structural Assignment as a Non-Annulated Thiophenylamide FABP 4/5 Inhibitor Class Member
The target compound is explicitly disclosed within the generic Markush structure of US Patent US-9353102-B2 as a non-annulated thiophenylamide designed to inhibit fatty acid binding proteins (FABPs) 4 and/or 5 [1]. This structural classification differentiates it from other thiophene carboxamides targeting distinct proteins such as complement factor D (e.g., CHEMBL3924715) or NF-κB pathways [2]. The defining pharmacophoric elements include the 5-benzyl substitution on the thiophene core and the 2-thienylacryloyl amino group, which are absent in comparators outside this patent class.
| Evidence Dimension | Target protein class specificity (FABP 4/5 vs. complement factor D or NF-κB) |
|---|---|
| Target Compound Data | Disclosed as a non-annulated thiophenylamide FABP 4/5 inhibitor in US-9353102-B2 |
| Comparator Or Baseline | Thiophene carboxamide complement factor D inhibitor (CHEMBL3924715) and NF-κB pathway inhibitor (US 7098240) |
| Quantified Difference | Qualitative difference in intended therapeutic target class; no quantitative IC50/Kd data available for this specific compound. |
| Conditions | Patent disclosure scope (in vitro FABP binding assays implied) |
Why This Matters
The patent-based target annotation defines the compound's intended pharmacological space, guiding researchers toward FABP-related applications and away from unrelated target screening.
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. US Patent US-9353102-B2. Hoffmann-La Roche Inc. View Source
- [2] AstraZeneca AB. (2006). Thiophene carboxamides and their use in therapy. US Patent 7098240. View Source
